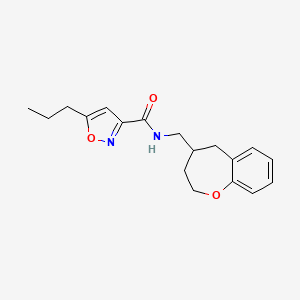![molecular formula C17H22N2O2 B5632699 5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EPPTO and has a molecular formula of C18H23N3O2.
Mecanismo De Acción
The mechanism of action of EPPTO involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. EPPTO inhibits the COX enzyme by binding to the active site of the enzyme, thereby preventing the production of prostaglandins.
Biochemical and Physiological Effects:
EPPTO has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammatory disorders. Studies have also shown that EPPTO exhibits minimal toxicity and does not cause any significant adverse effects on the liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPPTO is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders. However, one of the limitations of EPPTO is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on EPPTO. One of the potential future applications of EPPTO is in the development of new drugs for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Another potential future direction is the development of new synthetic methods for the production of EPPTO, which could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential toxicity and adverse effects of EPPTO in vivo.
In conclusion, EPPTO is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of EPPTO involves the reaction of 4-ethylphenylhydrazine with 3-bromopropionyl chloride to form 3-(4-ethylphenyl)-N-(3-bromopropionyl)hydrazine, which is then reacted with tetrahydrofuran-3-carboxylic acid to form the final product. EPPTO exhibits potent anti-inflammatory and analgesic properties by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. EPPTO has several advantages and limitations for lab experiments, and there are several future directions for the research on EPPTO, including the development of new drugs for the treatment of inflammatory disorders and the improvement of its solubility and bioavailability.
Métodos De Síntesis
The synthesis of EPPTO involves the reaction of 4-ethylphenylhydrazine with 3-bromopropionyl chloride to form 3-(4-ethylphenyl)-N-(3-bromopropionyl)hydrazine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form the final product, 5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
EPPTO has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of EPPTO is in the field of medicinal chemistry. Studies have shown that EPPTO exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
5-[3-(4-ethylphenyl)propyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-6-8-14(9-7-13)4-3-5-16-18-17(19-21-16)15-10-11-20-12-15/h6-9,15H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUBGVYQIGPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)
![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)
![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)

![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)
![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)

![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![methyl 5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5632708.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)